4-(1H-pyrazol-3-yl)benzonitrile
Overview
Description
4-(1H-pyrazol-3-yl)benzonitrile is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The benzonitrile group attached to the pyrazole ring indicates the presence of a benzene ring bonded to a nitrile group (C≡N), which can significantly influence the compound's chemical behavior and properties.
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 4-(1H-pyrazol-3-yl)benzonitrile, often involves the formation of the pyrazole ring followed by functionalization at specific positions on the ring. For instance, the synthesis of related compounds has been reported through the coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides, resulting in moderate yields and the formation of the CN functional group, as confirmed by IR and 13C NMR spectroscopy . Additionally, the synthesis of pyrazole derivatives can be achieved through one-pot, multi-component reactions, which offer advantages such as ease of handling and good yields .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods and X-ray crystallography. For example, the structure of a related pyrazole compound was confirmed by single-crystal X-ray diffraction, revealing dihedral angles between the pyrazole ring and attached phenyl rings, indicating a twisted conformation . X-ray powder diffraction methods have also been employed to disclose non-isomorphous crystal structures of polytopic azoles, which interact via hydrogen bonds to form two-dimensional sheets .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including functionalization and condensation reactions. The reactivity of the pyrazole ring allows for the introduction of different substituents, which can lead to the formation of diverse compounds with potential biological activities. For instance, the reaction of pyrazole-3-carboxylic acid with 2,3-diaminopyridine resulted in the formation of a pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative, showcasing the versatility of pyrazole chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of the nitrile group and other substituents can affect properties such as solubility, melting point, and reactivity. Spectroscopic methods, such as FT-IR and NMR, are commonly used to characterize these compounds and provide insights into their electronic structures. Theoretical calculations, including density functional theory (DFT), can complement experimental data by predicting vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals . Additionally, thermal analyses can provide information on the chemical and thermal stability of these compounds .
Scientific Research Applications
Synthesis and Structural Studies
- 4-(1H-pyrazol-3-yl)benzonitrile derivatives have been synthesized and characterized for their structural properties. These compounds are used in the formation of platinum group metal complexes. The spectral and structural studies of these complexes reveal that the nitrile group does not participate in complexation, instead remaining as a free pendant group (Gloria Sairem et al., 2012).
Molecular Structures and Spectroscopy Studies
- These compounds have been studied for their molecular structures and spectroscopic properties. Detailed theoretical studies using density functional theory (DFT) aid in understanding the molecular architecture and optoelectronic properties of these compounds (R. Bharathi & N. Santhi, 2017).
Application as Ligands in Inorganic Chemistry
- Pyrazole derivatives containing 4-(1H-pyrazol-3-yl)benzonitrile have potential applications as ligands in inorganic chemistry. These compounds have been synthesized and characterized using various analytical and spectroscopic methods, demonstrating robustness and stability in their conjugated structures (Rodrigo Faundez-Gutierrez et al., 2014).
Antimicrobial Activities
- A series of pyrazole derivatives, including 4-(1H-pyrazol-3-yl)benzonitrile, have been synthesized and evaluated for their antimicrobial properties. These compounds have been characterized by spectroscopic analyses and tested as potential antimicrobial agents (Amal Al‐Azmi & H. Mahmoud, 2020).
Crystal Structure Analysis
- The crystal structure of compounds related to 4-(1H-pyrazol-3-yl)benzonitrile has been analyzed, providing insight into the dihedral angles formed by the pyrazole ring with attached benzene rings and contributing to the understanding of intermolecular interactions in these compounds (Bassam Abu Thaher et al., 2012).
Anticancer Activity and DNA Binding
- Research has also been conducted on the anticancer activity and DNA binding properties of metal complexes derived from pyrazine–thiazole ligands, including 4-(1H-pyrazol-3-yl)benzonitrile derivatives. These studies contribute to the understanding of the potential therapeutic applications of these compounds (Pradip K. Bera et al., 2021).
Safety And Hazards
Future Directions
While specific future directions for “4-(1H-pyrazol-3-yl)benzonitrile” were not found, pyrazole derivatives are a topic of ongoing research due to their diverse pharmacological activities . Further studies could explore the potential applications of “4-(1H-pyrazol-3-yl)benzonitrile” in various therapeutic areas.
properties
IUPAC Name |
4-(1H-pyrazol-5-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-7-8-1-3-9(4-2-8)10-5-6-12-13-10/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVIWLGAVURNLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-3-yl)benzonitrile | |
CAS RN |
474706-35-9 | |
Record name | 4-(1H-pyrazol-3-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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